

Comparative Study of HCFC-252fc and its Structural Isomers

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Compound of Interest

Compound Name: 1,3-Dichloro-1,1-difluoropropane

Cat. No.: B1294485

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This guide provides a detailed comparison of the physicochemical properties of HCFC-252fc (**1,3-dichloro-1,1-difluoropropane**) and its known structural isomers. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a comprehensive understanding of these halogenated hydrocarbons.

Introduction to Dichlorotrifluoropropanes

Dichlorotrifluoropropanes are halogenated alkanes with the chemical formula C3H3Cl2F3. Variations in the arrangement of chlorine and fluorine atoms on the propane backbone lead to the formation of several structural isomers. These isomers can exhibit distinct physical and chemical properties, making them suitable for different applications, while also presenting different environmental and safety profiles. This guide focuses on a comparative analysis of their key characteristics based on available data.

Physicochemical Properties

The following table summarizes the key physicochemical properties of HCFC-252fc and its structural isomers. Data has been compiled from various chemical databases and literature sources.

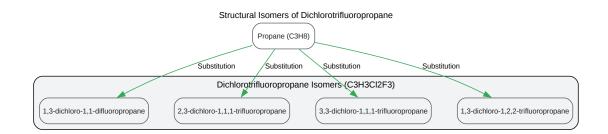


Property	HCFC-252fc (1,3-dichloro- 1,1- difluoropropan e)	2,3-dichloro- 1,1,1- trifluoropropa ne	3,3-dichloro- 1,1,1- trifluoropropa ne	1,3-dichloro- 1,2,2- trifluoropropa ne
CAS Number	819-00-1	338-75-0[1][2]	460-69-5[3]	Not available
Molecular Formula	C3H3Cl2F3	C3H3Cl2F3[1][4]	C3H3Cl2F3[3]	C3H3Cl2F3[5]
Molecular Weight (g/mol)	166.96	166.96[4]	166.96[3]	166.96[5]
Boiling Point (°C)	81-81.5	76-77[2]	71-72[3]	90[5]
Melting Point (°C)	Not available	-104[1]	-93.2[3]	Not available
Density (g/cm³)	1.34	1.419[2]	1.3391 (estimate)[3]	Not available
Refractive Index	1.3775	1.367[2]	1.3512 (estimate)[3]	Not available

Structural Isomerism

The structural isomers of dichlorotrifluoropropane arise from the different possible arrangements of the two chlorine and three fluorine atoms on the three-carbon propane chain. The diagram below illustrates the relationship between the parent propane structure and some of its dichlorotrifluorinated isomers.





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Structural relationship of dichlorotrifluoropropane isomers.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of every isomer are not readily available in a single source, a general methodology can be outlined based on standard practices for halogenated alkanes.

General Synthesis of Dichlorotrifluoropropanes

A common method for the synthesis of hydrochlorofluorocarbons involves the fluorination of a chlorinated hydrocarbon precursor using a fluorinating agent such as hydrogen fluoride (HF) in the presence of a catalyst.

Reaction: C3H3Cl5 + 3HF --(Catalyst)--> C3H3Cl2F3 + 3HCl

Materials:

- Pentachloropropane isomer (as starting material)
- Anhydrous Hydrogen Fluoride (HF)



- Catalyst (e.g., antimony pentachloride, chromium oxyfluoride)
- Nitrogen gas (for inert atmosphere)
- Sodium fluoride (for HF scrubbing)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous calcium chloride (for drying)

Procedure:

- The reaction is typically carried out in a high-pressure reactor made of a material resistant to HF (e.g., Monel or stainless steel).
- The chlorinated precursor and the catalyst are charged into the reactor.
- The reactor is sealed and purged with nitrogen to remove air and moisture.
- Anhydrous HF is then fed into the reactor at a controlled rate.
- The reaction mixture is heated to the desired temperature (typically between 50-150 °C) and maintained for a specific duration.
- After the reaction, the crude product mixture is passed through a scrubber containing sodium fluoride to remove unreacted HF and then washed with water and a dilute sodium bicarbonate solution to neutralize any remaining acid.
- The organic layer is separated and dried over anhydrous calcium chloride.
- The final product is purified by distillation to separate the desired isomer from byproducts and unreacted starting materials.

Characterization and Analysis

The identification and quantification of the synthesized isomers are crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

Instrumentation:



- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹9F, ¹3C NMR)
- Fourier-Transform Infrared (FTIR) Spectrometer

General GC-MS Protocol:

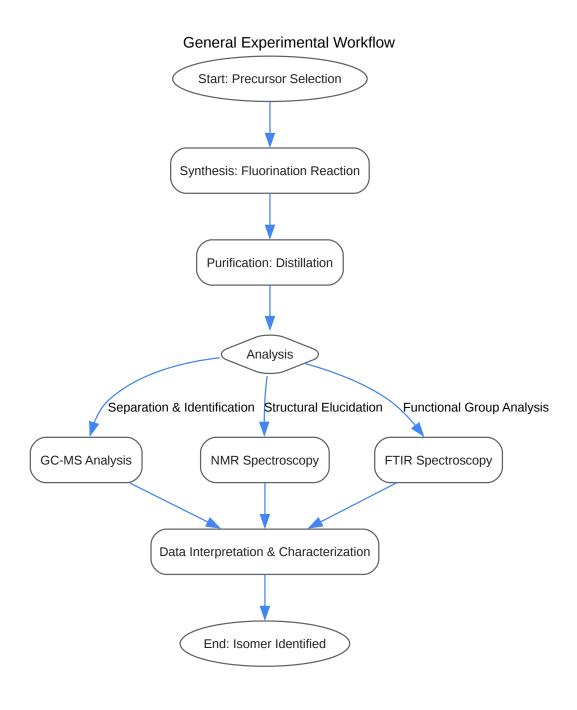
- Sample Preparation: The purified product is diluted in a suitable solvent (e.g., dichloromethane).
- GC Separation: A capillary column with a non-polar stationary phase is commonly used. The
 oven temperature is programmed to ramp from a low initial temperature to a higher final
 temperature to ensure the separation of isomers with different boiling points.
- MS Detection: The separated components are introduced into the mass spectrometer.
 Electron ionization (EI) is typically used to generate characteristic fragmentation patterns that aid in the identification of the isomers.

General NMR Protocol:

- Sample Preparation: A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl3).
- Data Acquisition: ¹H, ¹⁹F, and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration values provide detailed information about the molecular structure, confirming the position of hydrogen, fluorine, and chlorine atoms.

The following diagram illustrates a general workflow for the synthesis and analysis of dichlorotrifluoropropane isomers.





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General workflow for isomer synthesis and analysis.



Conclusion

This guide provides a foundational comparison of HCFC-252fc and its structural isomers based on currently available data. The tabulated physicochemical properties highlight the differences that arise from the varied placement of halogen atoms. The provided experimental workflow offers a general approach for the synthesis and characterization of these compounds. Further experimental research is necessary to fully elucidate the performance characteristics and potential applications of each isomer.

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